tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 147632-34-6
VCID: VC5563163
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CC12CCNCC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate

CAS No.: 147632-34-6

Cat. No.: VC5563163

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate - 147632-34-6

Specification

CAS No. 147632-34-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key ZVFIWIQKOQJBCE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC12CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate features a spirocyclic framework, where two rings share a single atom—in this case, a carbon atom bridging a six-membered azaspiro ring and a smaller cyclopropane-like ring. The SMILES notation CC(C)(C)OC(=O)NC1CC12CCNCC2 accurately represents its connectivity, highlighting the tert-butyl carbamate group attached to the spirocyclic core.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number147632-34-6
Molecular FormulaC12_{12}H22_{22}N2_2O2_2
Molecular Weight (g/mol)226.32
IUPAC Nametert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1CC12CCNCC2

The compound’s spirocyclic arrangement confers conformational rigidity, a trait often exploited in drug design to enhance target binding selectivity. Despite its potential, solubility data remain unspecified in publicly available sources, though its hydrochloride derivative (CAS 2095192-33-7) exhibits improved aqueous solubility due to ionic character .

Synthesis and Reactivity

Synthetic routes to tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involve multi-step organic reactions, though specific protocols are often proprietary. A common strategy involves constructing the spirocyclic core via ring-closing metathesis or cyclization reactions, followed by carbamate formation using tert-butyloxycarbonyl (Boc) protecting groups. For example, the azaspiro ring may be formed through intramolecular nucleophilic substitution, while the Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.

Table 2: Synthetic Overview

StepDescription
Spirocycle FormationCyclization of aminocyclopropane precursors
Boc ProtectionReaction with (Boc)2_2O in presence of base
PurificationChromatography or crystallization

The compound’s reactivity is influenced by its carbamate and amine functionalities. The Boc group is susceptible to acidic deprotection, yielding the free amine, which can participate in further functionalization. Additionally, the spirocyclic amine may engage in alkylation or acylation reactions, enabling diversification of the core structure for structure-activity relationship (SAR) studies.

ApplicationRationale
CNS DisordersRigid spirocycle may enhance blood-brain barrier penetration
AntiviralsAmine functionality could inhibit viral proteases
OncologySpirocyclic scaffolds common in kinase inhibitors
PropertyParent CompoundHydrochloride Salt
CAS Number147632-34-62095192-33-7
Molecular FormulaC12_{12}H22_{22}N2_2O2_2C12_{12}H23_{23}ClN2_2O2_2
Molecular Weight226.32262.77
SupplierProduct CodePackaging
Thermo Fisher ScientificEVT-2750835100 mg, 250 mg
VulcanChemVC556316350 mg, 100 mg

Future Perspectives

Further research should prioritize elucidating the compound’s biological targets and optimizing its pharmacokinetic profile. Structural modifications, such as fluorination or incorporation of bioisosteres, could enhance metabolic stability. Additionally, scalable synthesis routes must be developed to support preclinical studies.

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